molecular formula C12H16BrNO B321894 3-bromo-N,N-diethyl-4-methylbenzamide

3-bromo-N,N-diethyl-4-methylbenzamide

Número de catálogo: B321894
Peso molecular: 270.17 g/mol
Clave InChI: QJSVHRHJMMBKNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-N,N-diethyl-4-methylbenzamide is a brominated benzamide derivative featuring a bromine atom at the 3-position, a methyl group at the 4-position, and an N,N-diethylamide substituent. This compound belongs to a class of molecules widely explored in medicinal and synthetic chemistry due to the benzamide scaffold’s versatility in drug design and catalytic applications.

Propiedades

Fórmula molecular

C12H16BrNO

Peso molecular

270.17 g/mol

Nombre IUPAC

3-bromo-N,N-diethyl-4-methylbenzamide

InChI

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-7-6-9(3)11(13)8-10/h6-8H,4-5H2,1-3H3

Clave InChI

QJSVHRHJMMBKNQ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C)Br

SMILES canónico

CCN(CC)C(=O)C1=CC(=C(C=C1)C)Br

Origen del producto

United States

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Steric Properties

  • Bromo Substituent :
    The bromine atom at position 3 is an electron-withdrawing group, which polarizes the aromatic ring, directing electrophilic substitution reactions to specific positions. For example, in 3-bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide (3a, ), the bromine enhances the acidity of the adjacent hydroxyl group, facilitating further functionalization .

  • N,N-Diethylamide vs. N,N-Dimethylamide :
    Replacing N,N-diethyl with N,N-dimethyl (e.g., 3-bromo-N,N-dimethylbenzamide, CAS 24167-51-9) reduces steric bulk and increases solubility. The diethyl group in the target compound may lower solubility in polar solvents compared to dimethyl analogs but could enhance lipid membrane permeability due to higher hydrophobicity (predicted logP ~2.3 for similar compounds) .

  • Methyl vs. Methoxy Groups :
    The 4-methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing methoxy group in 3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide (). Methoxy groups increase polarity (TPSA ~37.4 Ų for 4-methoxy derivatives) but reduce metabolic stability compared to methyl groups .

Physicochemical Properties

  • Molecular Weight and Hydrophobicity: The target compound’s molecular weight is estimated at ~284 g/mol (based on 4-Bromo-N,N-diethyl-2-formylbenzamide, ). Its logP (octanol-water partition coefficient) is likely ~2.3–2.5, similar to analogs with diethylamide and bromine substituents, indicating moderate hydrophobicity .
  • Hydrogen Bonding: Unlike compounds with hydroxyl or amino groups (e.g., 3a in ), the target lacks hydrogen bond donors, reducing its interaction with polar biological targets. This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), where the hydroxyl group enables metal coordination in catalysis .

Data Tables

Table 1: Physicochemical Comparison of Selected Benzamides

Compound Molecular Weight (g/mol) logP TPSA (Ų) Key Substituents Reference
3-Bromo-N,N-diethyl-4-methylbenzamide ~284 2.3* 37.4* Br (3), CH₃ (4), N,N-diethyl
4-Bromo-N,N-diethyl-2-formylbenzamide 284.15 2.3 37.4 Br (4), CHO (2), N,N-diethyl
3-Bromo-N,N-dimethylbenzamide 242.11 1.9* 20.3 Br (3), N,N-dimethyl
3-Bromo-4-methoxybenzamide () 492.15 3.1* 64.7 Br (3), OCH₃ (4), benzoxazolyl

*Predicted values based on analogs.

Métodos De Preparación

Two-Step Synthesis

This method involves converting 3-bromo-4-methylbenzoic acid to its acyl chloride, followed by reaction with diethylamine.

Step 1: Acyl Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Conditions : Reflux in anhydrous DCM for 2–4 hours.

  • Yield : 90–95% (quantitative conversion).

Step 2: Amidation

  • Reagents : Diethylamine (2.0 equiv) in DCM.

  • Catalyst : Triethylamine (TEA, 1.5 equiv) to scavenge HCl.

  • Conditions : 0°C to room temperature, 1–2 hours.

Performance Metrics

  • Overall yield : 76–82%.

  • Purity : 98% (GC-MS).

BF₃- OEt₂-Mediated Transamidation

A 2023 protocol using BF₃- OEt₂ as a catalyst achieved 89% yield in one pot, bypassing acyl chloride isolation.

Photoredox-Catalyzed Late-Stage Functionalization

Methodology

A photoredox approach couples 3-bromo-4-methylbenzoic acid with diethylamine under visible light.

Reaction Setup

  • Catalyst : Iridium-based photocatalyst (PC-I, 1 mol%).

  • Base : Triethylamine (1.5 equiv).

  • Solvent : DMSO under blue LED irradiation.

  • Time : 12 hours.

Advantages

  • Avoids harsh reagents.

  • Compatible with sensitive functional groups.

  • Yield : 81%.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Direct Bromination78–85>954–12 hHigh
Transamidation76–89983–6 hModerate
Photoredox Catalysis819712 hLow

Key Considerations

  • Direct bromination is preferred for large-scale synthesis due to operational simplicity.

  • Transamidation offers higher purity but requires handling corrosive reagents.

  • Photoredox methods are emerging but limited by catalyst cost and light penetration issues.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DCM) improve bromination kinetics, while DMSO enhances photoredox efficiency.

Catalytic Innovations

  • FeBr₃ vs. AlCl₃ : FeBr₃ gives higher regioselectivity (3-bromo:4-bromo = 9:1).

  • BF₃- OEt₂ : Reduces reaction steps but requires anhydrous conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.